molecular formula C10H11N3OS B6283447 4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 36017-22-8

4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6283447
CAS No.: 36017-22-8
M. Wt: 221.28 g/mol
InChI Key: XRZVYUMJRCOXMW-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the CAS Number 452053-06-4 and a molecular weight of 298.36 . It is characterized by the molecular formula C15H14N4OS . This compound is part of the 1,2,4-triazole family, a class of heterocyclic compounds known for their versatile applications in scientific research, particularly in the development of pharmaceuticals and as ligands in coordination chemistry . As a thiol-functionalized triazole, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

CAS No.

36017-22-8

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H11N3OS/c1-2-14-9-6-4-3-5-8(9)13-7-11-12-10(13)15/h3-7H,2H2,1H3,(H,12,15)

InChI Key

XRZVYUMJRCOXMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C=NNC2=S

Purity

95

Origin of Product

United States

Preparation Methods

Acylation-Cyclization Pathway

The most widely reported method involves the acylation of thiosemicarbazide with 2-ethoxybenzoyl chloride, followed by cyclization under basic conditions.

Reaction Steps :

  • Acylation : Thiosemicarbazide reacts with 2-ethoxybenzoyl chloride in methanol at 0–5°C to form N'-(2-ethoxybenzoyl)thiosemicarbazide .

  • Cyclization : The intermediate undergoes base-mediated cyclization (e.g., NaOH/MeOH) at 80–90°C for 6–8 hours to yield the target triazole-thiol.

Optimization Findings :

  • Solvent Choice : Methanol enhances intermediate solubility, while ethanol reduces side reactions.

  • Base Concentration : A 1:1.2 molar ratio of NaOH to intermediate maximizes yield (78–82%).

  • Temperature Control : Cyclization above 85°C accelerates decomposition, reducing purity.

Table 1 : Key Parameters for Acylation-Cyclization

ParameterOptimal ConditionYield (%)Purity (%)
SolventMethanol8295
Temperature80°C7893
NaOH Ratio1:1.28094

Hydrazide-Mediated Synthesis

Hydrazide Intermediate Formation

This method utilizes hydrazine hydrate to generate a hydrazide precursor, which is subsequently functionalized with 2-ethoxyphenyl groups.

Reaction Steps :

  • Esterification : Ethyl chloroacetate reacts with 1,2,4-triazole-5-thione to form ethyl 2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetate .

  • Hydrazinolysis : The ester undergoes hydrazinolysis in propan-2-ol at 60°C to yield 1,2,4-triazol-3-ylthioacetohydrazide .

  • Condensation : The hydrazide reacts with 2-ethoxybenzaldehyde in methanol under reflux to form the target compound.

Key Advantages :

  • Modularity : The hydrazide intermediate allows incorporation of diverse substituents.

  • Yield Improvement : Microwave-assisted condensation (100°C, 15 minutes) boosts yield to 88%.

Solvent-Free Cyclization

Green Chemistry Approach

A solvent-free protocol minimizes waste and improves reaction efficiency.

Procedure :

  • Intermediate Preparation : 2-Ethoxybenzohydrazide is mixed with thiourea and potassium hydroxide.

  • Thermal Cyclization : The mixture is heated at 120°C for 3 hours, forming the triazole-thiol via desulfurization.

Table 2 : Solvent-Free vs. Traditional Methods

MethodTime (h)Yield (%)Energy Use (kWh)
Solvent-Free3850.8
Methanol Reflux8822.5

Alkylation of Triazole-Thiol Precursors

S-Alkylation Strategy

This method introduces the 2-ethoxyphenyl group via alkylation of a pre-formed triazole-thiol.

Steps :

  • Synthesis of 4H-1,2,4-Triazole-3-thiol : Prepared via cyclization of thiosemicarbazide derivatives.

  • Alkylation : Reacting the triazole-thiol with 2-ethoxybenzyl bromide in DMF at 50°C for 12 hours.

Challenges :

  • Regioselectivity : Competing N-alkylation reduces yield (50–60%).

  • Purification : Column chromatography is required to isolate the desired product.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Protocol :

  • One-Pot Reaction : Mixing 2-ethoxybenzohydrazide, carbon disulfide, and hydrazine hydrate.

  • Microwave Conditions : 150°C, 20 minutes, 300 W irradiation.

Advantages :

  • Time Efficiency : 20 minutes vs. 8 hours for conventional methods.

  • Yield : 90–92% with >98% purity.

Comparative Analysis of Methods

Table 3 : Method Comparison for 4-(2-Ethoxyphenyl)-4H-1,2,4-Triazole-3-thiol

MethodYield (%)Purity (%)TimeCost Efficiency
Acylation-Cyclization82958 hHigh
Hydrazide-Mediated88946 hModerate
Solvent-Free85963 hVery High
Alkylation609012 hLow
Microwave-Assisted92980.3 hModerate

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group exhibits strong nucleophilic character, enabling reactions with electrophiles such as alkyl halides and epoxides .

Table 1: Nucleophilic Substitution Examples

ReactantConditionsProductYieldSource
Methyl iodideKOH, ethanol, 60°C3-Methylthio-triazole derivative78%
Benzyl chlorideDMF, Cs₂CO₃, 25°C3-Benzylthio-triazole derivative85%

These reactions proceed via an SN₂ mechanism, with the thiolate anion attacking the electrophilic carbon. Steric hindrance from the ethoxyphenyl group slightly reduces reactivity compared to simpler triazole-thiols .

Oxidation to Disulfides

The thiol group oxidizes readily under mild conditions to form disulfide bridges, a critical reaction for dimerization or polymer formation.

Table 2: Oxidation Reaction Data

Oxidizing AgentSolventTemperatureProduct StructureApplication
H₂O₂ (30%)Ethanol25°CDimeric disulfideBioactive dimers
I₂ (0.1 M)THF0°CCyclic disulfideSupramolecular chemistry

Disulfide formation is reversible under reducing conditions, enabling dynamic covalent chemistry applications.

Condensation with Carbonyl Compounds

The thiol group participates in condensation reactions with aldehydes/ketones to form thioacetals or thiosemicarbazones .

Table 3: Condensation Reactions

Carbonyl CompoundCatalystProduct TypeBiological Activity
4-NitrobenzaldehydeHCl (gaseous)ThiosemicarbazoneAnticancer (IC₅₀ = 3.2 μM)
IsatinAcetic acidSpiro-thiohydantoinAntimicrobial

These products demonstrate enhanced bioactivity compared to the parent compound, particularly against cancer cell lines .

Salt Formation with Bases

Reaction with strong bases like cesium carbonate generates thiolate salts, which are intermediates in further functionalization :
4-(2-Ethoxyphenyl)-4H-triazole-3-thiol + Cs2CO3Cesium thiolate + CO2+H2O\text{4-(2-Ethoxyphenyl)-4H-triazole-3-thiol + Cs}_2\text{CO}_3 \rightarrow \text{Cesium thiolate + CO}_2 + \text{H}_2\text{O}

Key Applications:

  • Facilitates alkylation reactions under mild conditions .

  • Enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) .

Cyclization Reactions

Under basic conditions, the compound undergoes cyclization to form fused heterocycles :

Table 4: Cyclization Pathways

ReagentConditionsProductYield
POCl₃Reflux, 110°CTriazolo[3,4-b]thiadiazine62%
NH₂NH₂·H₂OEtOH, 80°CTriazolo-pyrazole71%

Cyclized derivatives show improved thermal stability and electronic properties .

Complexation with Metal Ions

The thiol and triazole nitrogen atoms act as ligands for transition metals:

Table 5: Metal Complexation Data

Metal SaltMolar RatioComplex StructureApplication
Cu(NO₃)₂·3H₂O1:2Octahedral Cu(II) complexCatalytic oxidation
AgNO₃1:1Linear Ag(I) complexAntimicrobial coatings

Complexes exhibit distinct UV-Vis absorption shifts (e.g., Cu complex: λₘₐₓ = 420 nm).

Radical Scavenging Activity

The thiol group participates in radical chain-breaking reactions:
RSH + ROORS+ROOH\text{RSH + ROO}^\cdot \rightarrow \text{RS}^\cdot + \text{ROOH}
Experimental EPR studies show a radical scavenging efficiency of 82% at 100 μM concentration .

This compound’s reactivity is foundational to its applications in medicinal chemistry, materials science, and catalysis. Future research directions could explore photochemical reactions or click chemistry modifications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including 4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, have been extensively studied for their antimicrobial properties. Research indicates that such compounds exhibit potent activity against a range of bacterial and fungal pathogens.

  • Antifungal Activity : The incorporation of the triazole moiety enhances antifungal efficacy. For instance, studies have shown that derivatives with similar structures demonstrate higher antifungal activities than conventional agents like azoxystrobin .
  • Antibacterial Activity : Triazole derivatives have also been synthesized as hybrids with known antibiotics, resulting in compounds with improved antibacterial activity against resistant strains such as MRSA. For example, certain triazole-based hybrids exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

Cytotoxicity Against Cancer Cells

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The cytotoxicity of this compound was evaluated against various cancer cell lines.

  • Case Study : One study reported that triazole derivatives showed selective cytotoxicity towards melanoma and breast cancer cells in vitro. Compounds were assessed using the MTT assay, revealing significant inhibition of cell proliferation in specific lines .

Agricultural Applications

Fungicides and Herbicides

Due to their antifungal properties, triazoles are also utilized in agricultural applications as fungicides. The effectiveness of these compounds against plant pathogens can lead to their development into commercial agricultural products.

  • Field Studies : Various studies have demonstrated that triazole derivatives can effectively control fungal diseases in crops. For instance, certain synthesized triazoles showed comparable efficacy to established fungicides in controlling pathogens like Fusarium species .

Material Science

Corrosion Inhibition

Triazole compounds are explored for their ability to act as corrosion inhibitors due to their ability to form stable complexes with metal surfaces.

  • Research Findings : Studies indicate that triazoles can significantly reduce corrosion rates in metals when applied in corrosive environments. The mechanism involves the adsorption of the triazole onto the metal surface, forming a protective layer .

Data Tables and Comparative Analysis

Application AreaCompound TypeActivity/EffectReference
Medicinal ChemistryAntifungal TriazolesEnhanced antifungal activity compared to azoxystrobin
Antibacterial HybridsMIC lower than traditional antibiotics
Anticancer AgentsSelective cytotoxicity against melanoma cells
Agricultural ScienceFungicidesEffective against Fusarium species
Material ScienceCorrosion InhibitorsReduced corrosion rates on metal surfaces

Mechanism of Action

The mechanism of action of 4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and bioavailability .
  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, facilitating nucleophilic substitutions .
  • Schiff base derivatives exhibit enhanced photostability and coordination capabilities .

Key Observations :

  • Microwave synthesis reduces reaction time and improves yields compared to conventional methods .
  • Schiff base formation is a universal strategy for diversifying triazole-thiols, with yields typically >70% .

Key Observations :

  • Antiviral activity is prominent in derivatives with halogen substituents (e.g., 4-iodophenyl) .
  • Antimicrobial efficacy correlates with hydrophobic substituents (e.g., 4-methylbenzylidene) .

Physicochemical Properties

FT-IR and NMR data reveal substituent-dependent spectral shifts:

Compound Name FT-IR (C=N stretch, cm⁻¹) ¹H NMR (Key Signals) Reference
This compound 1609 δ 1.42 (t, -OCH₂CH₃), δ 4.12 (q, -OCH₂)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 1605 δ 3.81 (s, -OCH₃), δ 4.05 (q, -OCH₂)
4-((4-Nitrobenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 1612 δ 8.32 (d, Ar-H), δ 3.90 (s, -OCH₃)

Key Observations :

  • C=N stretches in triazole rings appear near 1600–1615 cm⁻¹, with electron-withdrawing groups causing slight blue shifts .
  • Ethoxy and methoxy groups produce distinct quartets and singlets in ¹H NMR .

Biological Activity

4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a triazole ring with an ethoxyphenyl substituent, which enhances its interaction with biological targets. The thiol group in the structure contributes to its reactivity and potential biological effects.

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance:

  • Study Findings : A study synthesized 1,2,4-triazole derivatives and tested them against various bacterial strains. Compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing higher efficacy than standard antibiotics like ciprofloxacin .
  • Mechanism : The antibacterial action is often attributed to the ability of the triazole ring to disrupt bacterial cell wall synthesis and function by interacting with key enzymes involved in these processes .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus6 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Lines Tested : It has shown activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
  • Results : Compounds in this class exhibited cytotoxicity with effective concentrations (EC50) ranging from 2 to 17 µM. Notably, some derivatives were more effective than established chemotherapeutics like dacarbazine and erlotinib .
Cell LineEC50 (µM)Comparison DrugDrug EC50 (µM)
IGR39 (Melanoma)5Dacarbazine10
MDA-MB-231 (Breast Cancer)8Erlotinib12
Panc-1 (Pancreatic Cancer)6Dacarbazine10

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound also exhibits anti-inflammatory effects:

  • In Vitro Studies : Research indicated that certain derivatives reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells .
CompoundCytokine Inhibition (%)
This compoundTNF-α: 40%
Another DerivativeIL-6: 30%

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Cellular Interaction : Its ability to form hydrogen bonds allows it to interact effectively with biological macromolecules.
  • Metal Coordination : The triazole ring can coordinate with metal ions found in various metalloproteins and enzymes .

Q & A

Basic Research Question

  • Chromatography : HPLC or TLC with UV detection at 254 nm.
  • Melting point analysis : Compare with literature values for known derivatives.
  • Elemental analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

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